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Compound of Interest

Compound Name:
4-Bromo-1,3-dimethyl-1H-pyrazol-

5-amine

Cat. No.: B1268418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted dimethyl-pyrazol-amine scaffolds have emerged as a privileged structure in

medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical

guide provides an in-depth overview of their diverse pharmacological effects, focusing on their

anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is

curated from recent scientific literature to support researchers and professionals in the field of

drug discovery and development.

Quantitative Biological Activity Data
The following tables summarize the quantitative data for the biological activities of various

substituted dimethyl-pyrazol-amine derivatives, providing a comparative analysis of their

potency.

Anticancer Activity
Substituted dimethyl-pyrazol-amines have shown significant potential as anticancer agents,

primarily through the inhibition of key signaling pathways involved in cell proliferation and

survival.

Table 1: In Vitro Anticancer Activity of Substituted Dimethyl-Pyrazol-Amine Derivatives
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Compound ID
Cancer Cell
Line

IC50 (µM)
Target/Mechan
ism

Reference

4f MCF-7 4.53 ± 0.30
EGFR/PI3K/AKT/

mTOR signaling
[1]

HCT-116 0.50 ± 0.080
EGFR/PI3K/AKT/

mTOR signaling
[1]

HepG2 3.01 ± 0.49
EGFR/PI3K/AKT/

mTOR signaling
[1]

5c MCF-7 2.29 ± 0.92
EGFR/PI3K/AKT/

mTOR signaling
[1]

5d HCT-116 3.66 ± 0.96
EGFR/PI3K/AKT/

mTOR signaling
[1]

HepG2 5.42 ± 0.82
EGFR/PI3K/AKT/

mTOR signaling
[1]

7 PC-3 17.50
Topoisomerase II

inhibition
[2]

NCI-H460 15.42
Topoisomerase II

inhibition
[2]

Hela 14.62
Topoisomerase II

inhibition
[2]

5 (pyrazole-

diamine)
HepG2 13.14 CDK2 Inhibition [3]

MCF-7 8.03 CDK2 Inhibition [3]

6 (pyrazole-

diamine)
-

0.46 (CDK2

IC50)
CDK2 Inhibition [3]

11 (pyrazole-

diamine)
-

0.45 (CDK2

IC50)
CDK2 Inhibition [3]

Antimicrobial Activity
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The antimicrobial potential of substituted dimethyl-pyrazol-amines has been demonstrated

against a range of bacterial and fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Dimethyl-Pyrazol-Amine

Derivatives

Compound ID Microorganism MIC (µg/mL) Reference

7b

Gram-positive &

Gram-negative

bacteria

0.22 - 0.25 [4]

10
Gram-negative

bacteria
0.43 - 0.98 [4]

Gram-positive

bacteria
0.95 - 0.98 [4]

13
Gram-negative

bacteria
0.43 - 0.98 [4]

Gram-positive

bacteria
0.95 - 0.98 [4]

3 E. coli 0.25 [5]

4 S. epidermidis 0.25 [5]

2 A. niger 1 [5]

Anti-inflammatory Activity
Several dimethyl-pyrazole derivatives have been investigated for their anti-inflammatory

properties, with promising results in preclinical models.

Table 3: Anti-inflammatory Activity of Substituted Dimethyl-Pyrazol-Amine Derivatives
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Compound ID Assay Activity Reference

3a
Carrageenan-induced

rat paw edema
86.47% inhibition

3b
Carrageenan-induced

rat paw edema
70.73% inhibition

3c
Carrageenan-induced

rat paw edema
>70% inhibition

6b
Carrageenan-induced

rat paw edema
73.26% inhibition

6d
Carrageenan-induced

rat paw edema
76.92% inhibition

6e
Carrageenan-induced

rat paw edema
74.35% inhibition

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate reproducibility and further investigation.

Synthesis of Substituted Dimethyl-Pyrazol-Amines
A general and efficient one-pot synthesis for 1,3,5-trisubstituted pyrazoles involves the

condensation of a β-diketone with a substituted hydrazine.

General Procedure:

To a solution of 3,5-dimethyl-1H-pyrazole (1 mmol) in an appropriate solvent (e.g., ethanol,

methanol), add the desired substituted hydrazine (1.1 mmol).

Add a catalytic amount of a suitable acid or base if required by the specific reaction.

Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the progress

by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent or by column

chromatography on silica gel.

Note: The specific reagents, solvents, and reaction conditions will vary depending on the

desired substitution pattern.

In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of

potential medicinal agents.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity - Minimum Inhibitory
Concentration (MIC) Determination
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The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism. The broth microdilution method is a common technique for determining

MIC values.[4][5]

Protocol:

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g.,

10^5 CFU/mL).

Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter

plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

Inoculation: Inoculate each well with the microbial suspension.

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth (turbidity) is observed.

In Vivo Anti-inflammatory Activity - Carrageenan-
Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of

compounds.

Protocol:

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before

the experiment.

Compound Administration: Administer the test compounds orally or intraperitoneally to the

rats. A control group receives the vehicle only.

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution

subcutaneously into the sub-plantar region of the right hind paw of each rat.
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Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3,

and 4 hours after carrageenan injection.

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group

relative to the control group.

Signaling Pathways and Mechanisms of Action
Substituted dimethyl-pyrazol-amines exert their biological effects by modulating various cellular

signaling pathways. The following diagrams illustrate some of the key pathways targeted by

these compounds.

EGFR/PI3K/AKT/mTOR Signaling Pathway Inhibition
Several dimethyl-pyrazol-amine derivatives have been shown to inhibit the

EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1]
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EGFR/PI3K/AKT/mTOR signaling pathway inhibition.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Inhibition of CDK2 by substituted dimethyl-pyrazol-amines can lead to cell cycle arrest and is a

promising strategy for cancer therapy.[3]
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CDK2 inhibition leading to cell cycle arrest.

Dual DNA Gyrase and DHFR Inhibition in Bacteria
Some dimethyl-pyrazol-amine derivatives exhibit antimicrobial activity by simultaneously

inhibiting bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for

bacterial survival.[4]
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Dual inhibition of DNA Gyrase and DHFR.

This guide serves as a foundational resource for understanding the biological activities of

substituted dimethyl-pyrazol-amines. The provided data, protocols, and pathway diagrams are

intended to aid in the design of new experiments and the development of novel therapeutic

agents based on this versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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